molecular formula C15H10ClFN2O B3804159 7-chloro-2-(5-fluoro-2-methoxyphenyl)quinoxaline

7-chloro-2-(5-fluoro-2-methoxyphenyl)quinoxaline

Cat. No.: B3804159
M. Wt: 288.70 g/mol
InChI Key: BNIYKVULYUMTRA-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . The compound you’re asking about seems to be a derivative of quinoxaline, with additional functional groups such as chloro, fluoro, and methoxyphenyl.


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . One common method involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds . For the specific compound you’re asking about, additional steps would likely be needed to introduce the chloro, fluoro, and methoxyphenyl groups.


Molecular Structure Analysis

The molecular structure of a quinoxaline derivative would be based on the quinoxaline core, which consists of a benzene ring fused with a pyrazine ring . The specific locations and impacts of the chloro, fluoro, and methoxyphenyl groups would need to be determined through further analysis.


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, and substitution . The specific reactions that “7-chloro-2-(5-fluoro-2-methoxyphenyl)quinoxaline” would undergo would depend on the specific conditions and reagents used.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 5-Fluoro-2-methoxyphenylboronic acid, a compound that shares some similarities with the one you’re asking about, is a solid at room temperature and has a molecular weight of 169.95 .

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary widely depending on their specific structure and the biological system they interact with . Some quinoxaline derivatives have been found to have antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities .

Safety and Hazards

Safety and hazards associated with a compound also depend on its specific structure. For example, 5-Fluoro-2-methoxyphenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research on quinoxaline derivatives are vast, given their diverse biological activities. There is ongoing interest in synthesizing new quinoxaline derivatives and studying their properties and potential applications .

Properties

IUPAC Name

7-chloro-2-(5-fluoro-2-methoxyphenyl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O/c1-20-15-5-3-10(17)7-11(15)14-8-18-12-4-2-9(16)6-13(12)19-14/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIYKVULYUMTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CN=C3C=CC(=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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